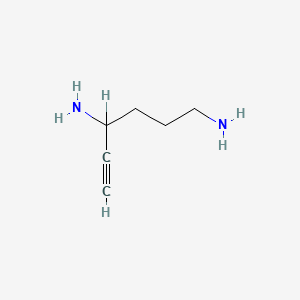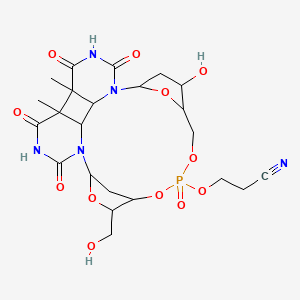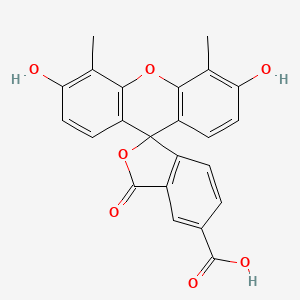
Isoprazone
Descripción general
Descripción
Isoprazone es un compuesto químico con la fórmula molecular C15H18N2O. Es conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología y medicina. El compuesto se caracteriza por su estructura única, que le permite participar en una variedad de reacciones químicas.
Aplicaciones Científicas De Investigación
Isoprazone tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la preparación de moléculas más complejas.
Biología: this compound se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de isoprazone involucra su interacción con objetivos moleculares y vías específicas. Puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Los objetivos moleculares y vías exactas pueden variar según la aplicación y el contexto de uso específicos.
Análisis Bioquímico
Biochemical Properties
Isoprazone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as (H+, K+)-ATPase, which is crucial for gastric acid production. By binding to the sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, this compound effectively inhibits its activity, leading to a reduction in gastric acid secretion . This interaction is covalent and irreversible, making this compound a potent inhibitor.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to control pro-inflammatory and profibrotic molecules through the nuclear translocation of the transcription factor nuclear factor-like 2 (Nrf2) and the induction of heme oxygenase 1 (HO1) . This regulation impacts cellular responses to oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound exerts its effects by covalently binding to the (H+, K+)-ATPase enzyme, preventing the final step in gastric acid production . Additionally, this compound controls pro-inflammatory and profibrotic responses through the MAPK/Nrf2/HO1 pathway . This pathway involves the activation of Mitogen Activated Protein Kinase (MAPK), leading to the nuclear translocation of Nrf2 and the induction of HO1, which are crucial for cellular protection against oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the duration of this compound’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . This prolonged effect is beneficial for sustained inhibition of gastric acid secretion.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances and potential kidney injury . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. One of the key pathways is the mevalonate pathway, which is essential for the biosynthesis of isoprenoids . This compound’s interaction with enzymes in this pathway can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . The distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The localization signals and post-translational modifications of this compound play a role in directing it to its site of action . This precise localization ensures that this compound exerts its effects efficiently.
Métodos De Preparación
La síntesis de isoprazone implica varios pasos, cada uno de los cuales requiere condiciones y reactivos específicos. Un método común involucra la reacción de 1-(4-amino-2-metil-5-fenil-3-pirrolil) isopropilcetona con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial a menudo involucran síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Isoprazone se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede ser oxidado usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
Isoprazone se puede comparar con otros compuestos similares, como:
Omeprazol: Ambos compuestos se utilizan en el tratamiento de trastornos relacionados con el ácido gástrico, pero this compound puede tener diferentes propiedades farmacocinéticas.
Esomeprazol: Similar al omeprazol, el esomeprazol es otro inhibidor de la bomba de protones con características farmacológicas distintas.
La singularidad de this compound radica en su estructura química específica y la gama de reacciones que puede experimentar, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria.
Propiedades
IUPAC Name |
1-(4-amino-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)15(18)12-10(3)17-14(13(12)16)11-7-5-4-6-8-11/h4-9,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWVMUFXHQAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)N)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205013 | |
| Record name | Isoprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56463-68-4 | |
| Record name | Isoprazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056463684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0T3NEB48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding isoprazone?
A1: The research paper primarily focuses on the pharmacokinetics of this compound, a novel analgesic and antipyretic agent, in rats []. This includes investigating how the drug is absorbed, distributed, metabolized, and excreted within the rat model.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



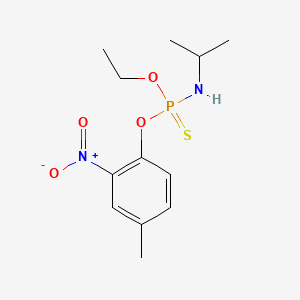


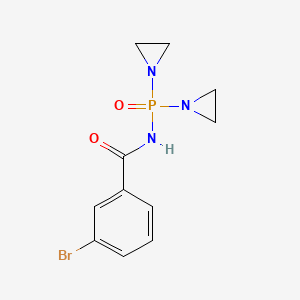
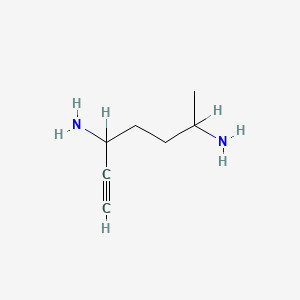
![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

